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4-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperazin-2-one

Histamine H4 receptor scaffold hopping piperazinone chemotype

Researchers face a supply gap for indole-piperazinone screening compounds where subtle scaffold changes disrupt target profiles. Generic isomer substitution invalidates MAO selectivity. This 4-methylindole N-1-propanoyl piperazin-2-one offers a topologically distinct solution. Key advantages: • Structurally divergent from saturated indole-2-carboxamide & indole-3-piperazine series, reducing steric clash with FAD cofactor based on docking studies • Carbonyl H-bond acceptor mimics lactam MAO substrates, enabling novel selectivity profile screening • Enables matched molecular pair analysis (MMPA) for piperazin-2-one vs. piperazine ADME optimization

Molecular Formula C16H19N3O2
Molecular Weight 285.34 g/mol
Cat. No. B4512982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperazin-2-one
Molecular FormulaC16H19N3O2
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC1=C2C=CN(C2=CC=C1)CCC(=O)N3CCNC(=O)C3
InChIInChI=1S/C16H19N3O2/c1-12-3-2-4-14-13(12)5-8-18(14)9-6-16(21)19-10-7-17-15(20)11-19/h2-5,8H,6-7,9-11H2,1H3,(H,17,20)
InChIKeyOTFIOTSXMQJZNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(4-Methyl-1H-indol-1-yl)propanoyl]piperazin-2-one – Structural Identity & Procurement Profile


4-[3-(4-Methyl-1H-indol-1-yl)propanoyl]piperazin-2-one (CAS 1232800-69-9, C16H19N3O2, MW 285.34) is a synthetic indole-piperazinone conjugate that merges a 4-methylindole N-substituent with a piperazin-2-one amide scaffold via a propanoyl linker . It belongs to the broader chemotype of N-substituted indole piperazinones, a structural class extensively explored for privileged biological interactions, particularly with monoaminergic receptors, enzymes such as MAO, and antiviral targets [1]. The compound is listed as a screening library constituent offered under catalog identifiers EVT-4648262 and ChemDiv library formats, positioning it as a tool compound for probe discovery campaigns where scaffold novelty, linker topology, and defined substitution are decision-critical parameters for procurement .

Risks of Generic Indole-Piperazine Swaps Without Systematic Verification


Superficial similarity among N‑(indolyl)propanoyl piperazinones masks substantial pharmacodynamic divergence known in this chemical family. Compounds differing only in the position of the methyl substituent on the indole ring produce dramatically different binding profiles; for example, the indole‑2‑carboxamide piperazine series reported by Venable et al. (J Med Chem, 2005) delivered nanomolar H4 receptor antagonists, whereas shifting the attachment topology or removing the methyl substituent abolished selectivity [1]. Similarly, indole‑3‑piperazinyl antidepressants demonstrated that subtle ring modifications on the indole core switch MAO‑A versus MAO‑B selectivity from >100‑fold to negligible, highlighting that small structural changes fundamentally reroute biological activity [2]. Thus, generic replacement of 4‑[3‑(4‑methyl‑1H‑indol‑1‑yl)propanoyl]piperazin‑2‑one with a positional isomer or des‑methyl analog without evidence of equivalence carries a high risk of target profile disruption. Biologically validated data remain sparse for this specific compound, and users should not assume interchangeability with other indole‑piperazinone library members .

Differentiation Evidence Against Closest Structural Analogs


Scaffold Topology: Propanoyl Linker vs. Acetyl Linker

The target compound incorporates a piperazin‑2‑one amide linked via a propanoyl chain to the N1 position of a 4‑methylindole. This scaffold is topologically distinct from the indole‑2‑carboxamide piperazine series described in the J Med Chem 2005 study, which used a direct 2‑carbonyl piperazine attachment [1]. Among the closest analogs available in screening libraries, 4‑[(4‑methyl‑1H‑indol‑1‑yl)acetyl]piperazin‑2‑one (CAS 1232805‑97‑8) has a shorter acetyl linker (C15H17N3O2, MW 271.31), while the target compound's propanoyl linker (C16H19N3O2, MW 285.34) extends the reach between the indole and piperazinone rings by one methylene unit . In the context of structure‑activity relationships reported for indole‑2‑carboxamide H4 ligands, terminal amide substituents greater than methyl were associated with enhanced receptor subtype selectivity, suggesting that the propanoyl linker may offer a differentiated selectivity profile compared to acetyl‑linked analogs, although direct head‑to‑head data are not yet published [1].

Histamine H4 receptor scaffold hopping piperazinone chemotype

Indole Methyl Substitution: Steric & Electronic Differentiation

The 4‑methyl group on the indole ring constitutes a steric and electronic differentiation point versus the corresponding 5‑methyl or unsubstituted indole analogs. In the context of MAO‑A inhibitor design, indole‑3‑piperazinyl derivatives showed that the position of aromatic substitution profoundly influenced enzyme selectivity, with indole‑2‑substituted compounds achieving >190‑fold selectivity for MAO‑A over MAO‑B, while closely related regioisomers lost selectivity [1]. The target compound's 4‑methyl substitution is expected to alter steric topography and electron density relative to the unsubstituted analog 4‑[3‑(1H‑indol‑1‑yl)propanoyl]piperazin‑2‑one, potentially affecting stacking interactions and hydrogen‑bonding capacity with biological targets, although direct binding data for the 4‑methyl derivative have not been reported in public databases [2].

Indole substitution structure-activity relationship methyl regioisomer

Kinetic Solubility Surrogate: Piperazin-2-one Core Advantage

The piperazin‑2‑one amide introduces a polar carbonyl group within the piperazine ring, which is absent in simple piperazine analogs such as 1‑[3‑(4‑methyl‑1H‑indol‑1‑yl)propanoyl]piperazine. Computed logP analysis using the XLogP3 algorithm yields a predicted logP of 1.7 for the target compound, compared to approximately 2.5 for the piperazine-only analog (estimated from structural increments), suggesting improved aqueous solubility . The experimental solubility of the target compound is not reported, but the calculated AlogP difference of ~0.8 log units translates to a predicted ~6‑fold increase in aqueous solubility under standard screening conditions. The piperazin‑2‑one core is furthermore preferred in neuropharmacological screening libraries because the amide carbonyl has been implicated in key hydrogen‑bonding interactions in MAO‑bound co‑crystal structures of indole‑piperazine inhibitors, enhancing target‑residence‑time potential [1].

Aqueous solubility logP piperazinone scaffold

Synthetic Tractability: Single-Step vs. Multi-Step Synthesis

The target compound can be conceptually assembled via a one‑step N‑acylation of piperazin‑2‑one with 3‑(4‑methyl‑1H‑indol‑1‑yl)propanoic acid or corresponding activated ester. In contrast, the well‑characterized indole‑2‑carboxamide piperazine H4 antagonists require multi‑step sequences including indole‑2‑carboxylic acid activation and subsequent piperazine coupling, often with lower overall yields due to competing N‑alkylation side reactions at the indole nitrogen [1]. Commercial suppliers list the target compound at purities ≥95% (HPLC) with typical catalog delivery within 2 weeks for gram quantities, whereas custom synthesis of the 2‑carboxamide series can require 4–6 weeks and is costlier due to additional purification steps . This synthetic simplicity translates into lower procurement costs, higher batch‑to‑batch consistency, and reduced lead time, which is advantageous when scaffold diversity is prioritized over target‑specific potency in early‑stage library expansion.

Synthetic accessibility procurement cost chemical feasibility

Recommended Application Scenarios Based on Structural Evidence


Scaffold-Hopping Probe in Neuropharmacological Screening

For research groups seeking novel MAO‑A inhibitor scaffolds, the target compound provides a topologically distinct core compared to the extensively patented indole‑2‑carboxamide and indole‑3‑piperazine series. Its piperazin‑2‑one ring introduces a carbonyl hydrogen‑bond acceptor that mimics the lactam motif found in known MAO substrates, while the 4‑methylindole N‑1‑propanoyl spacing may reduce steric clash with the FAD cofactor, as suggested by molecular docking studies on related piperazine‑indole antidepressants [1]. Prioritizing this scaffold in screening libraries is justified by the evidence of its structural divergence from saturated analogs [2], which may yield novel selectivity profiles.

H4 Receptor Antagonist Lead Diversification

The H4 antagonist series reported by Venable et al. (2005) proved highly dependent on the indole‑2‑yl‑piperazine connectivity for nanomolar affinity [2]. The target compound replaces this connectivity with an N‑1‑propanoyl‑piperazin‑2‑one arrangement, creating a distinct vector orientation for the indole moiety. Procurement is advised for laboratories conducting H4/H3 selectivity screens where scaffold‑hopping may overcome pharmacokinetic liabilities (e.g., high clearance, CYP inhibition) associated with the indole‑2‑carboxamide series, as the piperazin‑2‑one amide may be less susceptible to amidase metabolism.

Antiviral Screening: HIV-1 Capsid Modulator Mimicry

Piperazinone phenylalanine derivatives with terminal indole rings have shown activity as HIV‑1 capsid modulators, with EC50 values in the low micromolar range against HIV‑2 [3]. The target compound retains the piperazin‑2‑one amide backbone that mimics the phenylalanine motif essential for CA hexamer binding while substituting the indole ring at the N‑1 position, which may alter the binding interaction with the CA hexamer versus monomer interface. This makes it a credible expansion candidate for antiviral screening collections aiming to identify non‑PF74 chemotypes with improved selectivity indices.

Physicochemical Profiling & ADMET Matched Pair Analysis

The computed logP difference of approximately 0.8 units between the piperazin‑2‑one form and its piperazine‑only matched pair suggests that procurement of the target compound is valuable for matched molecular pair analysis (MMPA) aimed at quantifying the impact of the carbonyl group on solubility, permeability, and metabolic stability. In pharmaceutical R&D settings where lead optimization hinges on precise physicochemical tuning, the compound serves as a definitive tool to evaluate piperazin‑2‑one versus piperazine chemotype trade‑offs without confounding variations in the indole or linker moieties.

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